

Technical Guide: Boc-N-Me-Arg(Mtr)-OH for Research Applications

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Compound of Interest

Compound Name: **Boc-N-Me-Arg(Mtr)-OH**

Cat. No.: **B613648**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-N-Me-Arg(Mtr)-OH**, a specialized amino acid derivative crucial for peptide synthesis and drug development. Due to the limited availability of public-facing technical data for this specific compound, this guide leverages information from commercially available, closely related analogues, such as Boc-Arg(Mtr)-OH, to provide researchers with reliable benchmarks for supplier evaluation, purity assessment, and experimental design.

Supplier and Product Information

Boc-N-Me-Arg(Mtr)-OH (N- α -tert-Butoxycarbonyl-N- α -methyl-N- ω -(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine) is a niche reagent available from a select number of chemical suppliers. While comprehensive certificates of analysis are not always publicly accessible, the following suppliers have been identified as sources for this compound. Researchers are advised to request lot-specific data prior to purchase.

Supplier	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
ChemPep	Boc-N-Me-Arg(Mtr)-OH	125602-26-8	C ₂₂ H ₃₆ N ₄ O ₇ S	500.6
Chemrio	boc-n-me-arg(mtr)-oh	125602-26-8	C ₂₂ H ₃₆ N ₄ O ₇ S	500.61

Purity and Quality Benchmarks

To establish a reasonable expectation of purity for **Boc-N-Me-Arg(Mtr)-OH**, this section details the specifications for the widely used and well-characterized analogue, Boc-Arg(Mtr)-OH, supplied by Novabiochem® (Sigma-Aldrich). These benchmarks are typical for high-quality amino acid derivatives used in solid-phase peptide synthesis (SPPS).

Parameter	Specification	Method
Purity (HPLC)	≥98.0% (area %)	Reverse-Phase High-Performance Liquid Chromatography
Purity (TLC)	≥98%	Thin-Layer Chromatography
Identity	Conforms to structure	Infrared Spectroscopy (IR)
Appearance	White to off-white powder	Visual Inspection
Solubility	Clearly soluble (1 mmol in 2 mL DMF)	Visual Inspection
Optical Rotation	+2.0 to +4.0° (c=1 in Methanol)	Polarimetry

Experimental Protocols for Quality Assessment

The following are representative protocols for assessing the purity of protected amino acids like **Boc-N-Me-Arg(Mtr)-OH**, based on standard methodologies in peptide chemistry.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any impurities based on hydrophobicity.

Objective: To quantify the purity of the amino acid derivative by measuring the area percentage of the main peak.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 μ m particle size).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typical. For example, 5% to 95% B over 25 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm and 280 nm.
- Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition or a suitable solvent like acetonitrile.
- Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing purity and identifying the presence of major impurities.

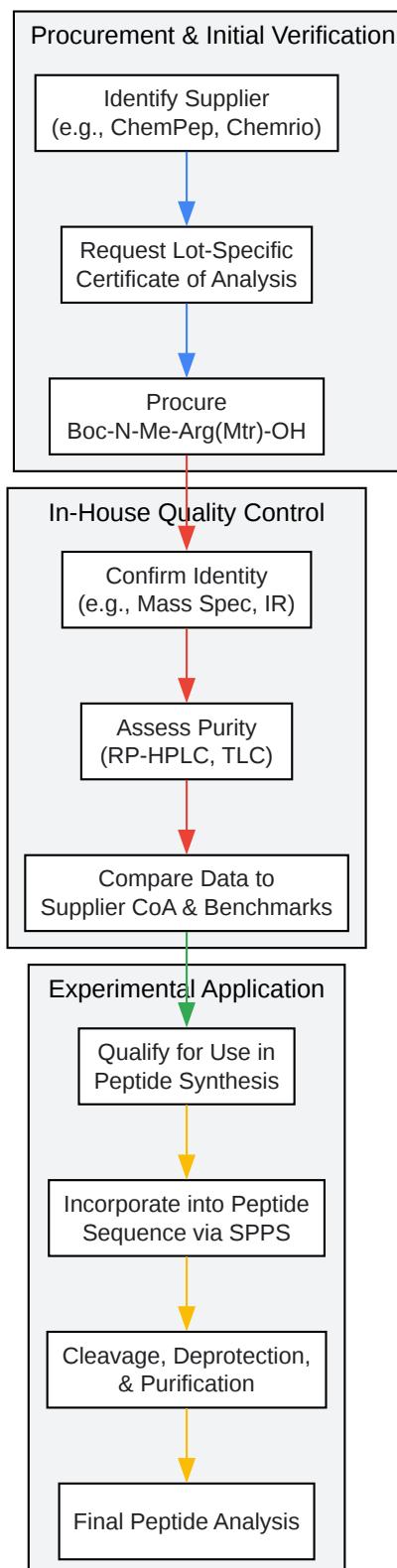
Objective: To visualize the primary compound and any significant impurities.

Methodology:

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Sample Application: Spot a dilute solution of the compound (in a volatile solvent like DCM or Methanol) onto the TLC plate baseline.
- Mobile Phase (Eluent): A variety of solvent systems can be effective. A common system for Boc-protected amino acids is a mixture of a non-polar and a polar solvent, such as:
 - Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 v/v)
 - Ethyl Acetate : Hexanes (e.g., 1:1 v/v)
 - n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v)[1]
- Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.
- Visualization:
 - Examine the dried plate under UV light (254 nm) to visualize UV-active spots.
 - Stain the plate with a suitable reagent. Ninhydrin stain is commonly used for free amines, but for N-terminally protected amino acids, a more general stain like potassium permanganate or iodine vapor is necessary to visualize the compound.

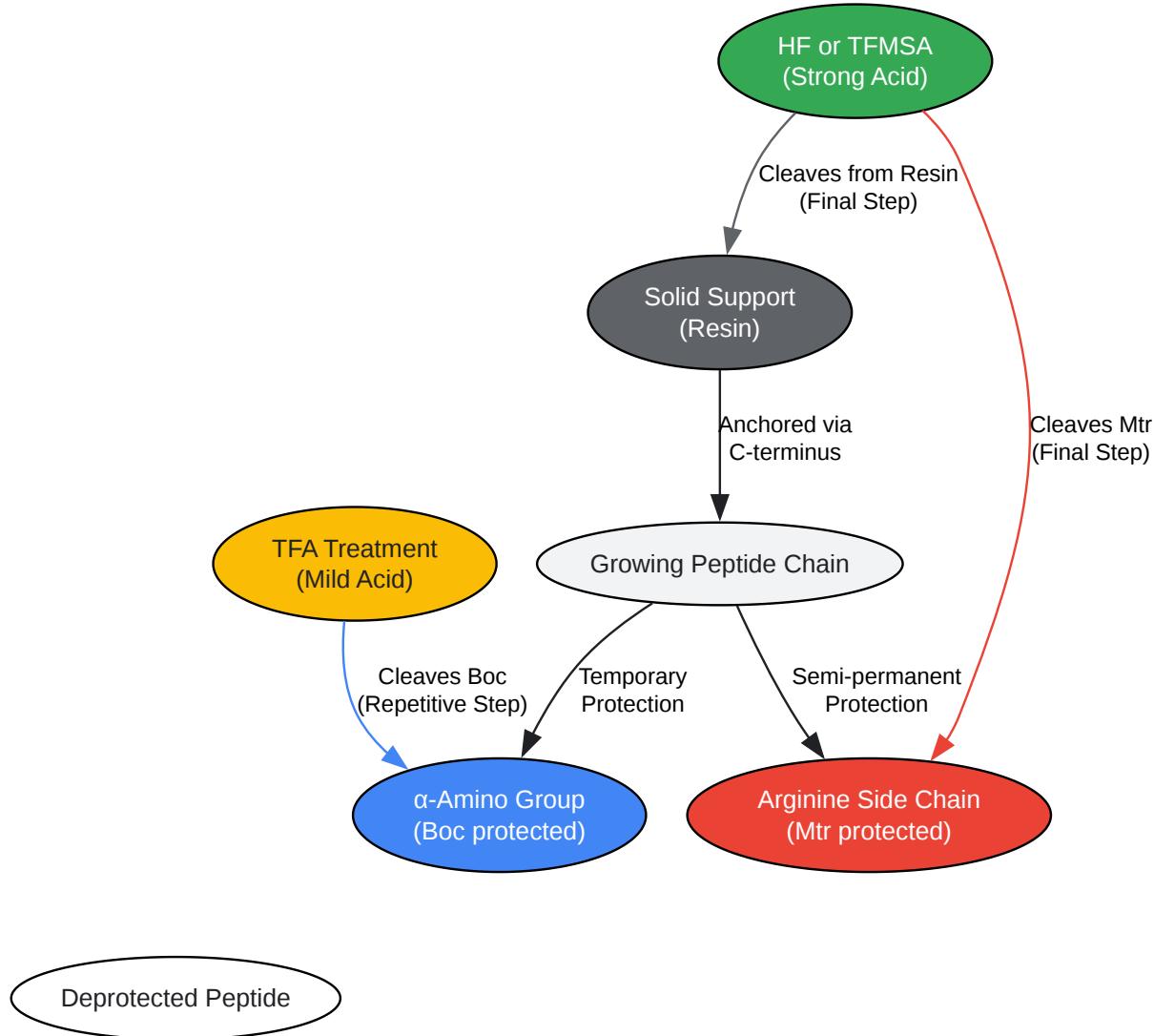
Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the use of **Boc-N-Me-Arg(Mtr)-OH** in a research setting.

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Caption: Workflow for Procurement and Use of Amino Acid Derivatives.

This second diagram illustrates the logical relationship of protecting groups in Boc-based solid-phase peptide synthesis (SPPS), which is the primary application for this reagent.



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Caption: Protecting Group Strategy in Boc-SPPS.

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References

- 1. researchgate.net [researchgate.net]
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